molecular formula C28H27N5O2 B2460241 N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251585-06-4

N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2460241
CAS No.: 1251585-06-4
M. Wt: 465.557
InChI Key: NQNMOURCMMORAY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a structurally complex molecule featuring three distinct pharmacophoric motifs:

Piperidine-4-carboxamide: This central scaffold enhances solubility via hydrogen-bonding capacity and provides a flexible framework for substituent positioning.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2/c34-27(30-24-13-12-19-7-4-5-10-22(19)24)21-14-17-33(18-15-21)26-23(11-6-16-29-26)28-31-25(32-35-28)20-8-2-1-3-9-20/h1-11,16,21,24H,12-15,17-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNMOURCMMORAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3CCN(CC3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide, with CAS Number 1251585-06-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H27N5O2C_{28}H_{27}N_{5}O_{2} with a molecular weight of 465.5 g/mol. The structure includes a piperidine ring, an oxadiazole moiety, and an indene derivative, which are known to contribute to various biological activities.

PropertyValue
CAS Number1251585-06-4
Molecular FormulaC28H27N5O2
Molecular Weight465.5 g/mol

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds can inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to apoptosis in cancer cells. For instance, studies have shown that derivatives of oxadiazole can induce p53 expression and caspase activation in MCF-7 breast cancer cells, suggesting a mechanism involving the apoptotic pathway .

Antimicrobial Effects

The oxadiazole derivatives have also demonstrated antimicrobial activity against various bacterial strains. The presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways. In vitro studies have reported effective inhibition against gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblast cells) revealed that certain concentrations of the compound do not significantly affect cell viability. In some cases, there was even an observed increase in cell viability at lower concentrations . This selective toxicity is crucial for therapeutic applications as it suggests potential for use in cancer treatment without harming healthy cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Targeting enzymes involved in DNA synthesis and repair.
  • Induction of Apoptosis : Activation of apoptotic pathways through p53 modulation.
  • Disruption of Bacterial Metabolism : Interference with essential bacterial functions leading to cell death.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in various biological assays:

  • Study on Anticancer Activity : A recent study evaluated the effects of various oxadiazole derivatives on cancer cell lines and found that specific modifications to the oxadiazole structure significantly enhanced cytotoxicity against MCF-7 cells .
  • Antimicrobial Assessment : Another study focused on the antimicrobial properties of similar compounds and reported strong bactericidal effects against Staphylococcus spp., indicating a broad spectrum of activity .

Scientific Research Applications

Structural Features

The compound features:

  • A piperidine ring, which is known for its role in various pharmacological activities.
  • An oxadiazole moiety that has been widely studied for its bioactive properties.
  • A phenyl group that enhances lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide as an anticancer agent. The oxadiazole derivatives are particularly noted for their high bioactivity against various cancer cell lines.

Case Studies

A study by Zheng et al. demonstrated that compounds containing the oxadiazole moiety exhibited significant telomerase inhibitory activity against gastric cancer cell lines (SGC-7901), with IC50 values comparable to established anticancer drugs . Another research project found that derivatives of 1,3,4-oxadiazole showed promising results against multiple cancer types, including breast and prostate cancers .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. The oxadiazole derivatives have been documented to possess broad-spectrum antimicrobial effects, making them candidates for further investigation in this area .

Other Therapeutic Applications

In addition to its anticancer and antimicrobial properties, the compound may also exhibit:

  • Antidiabetic Activity : Some oxadiazole derivatives have shown potential as glucosidase inhibitors .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.

Table 1: Biological Activities of Oxadiazole Derivatives

CompoundActivity TypeTarget Cell LineIC50 (µM)
Compound AAnticancerSGC-7901 (Gastric)2.3
Compound BAnticancerMCF7 (Breast)1.18
Compound CAntimicrobialVarious BacteriaN/A
Compound DAntidiabeticGlucosidase InhibitionN/A

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound’s pyridinyl-oxadiazole core distinguishes it from ’s thieno-pyrimidinone and ’s pyrazine. The oxadiazole’s electron-deficient nature may enhance binding to polar enzymatic pockets compared to the electron-rich thiophene in .

Substituent Effects : The 3-phenyl group on the oxadiazole in the target compound likely increases lipophilicity versus ’s 2-fluorophenyl (which may improve metabolic stability) and ’s pyrazine (which enhances water solubility) .

Molecular Weight : The target compound’s higher molecular weight (~445 vs. 322.41 in ) could limit blood-brain barrier permeability but improve target affinity .

Binding Affinity and Selectivity

  • Target Compound : The oxadiazole-pyridine unit is structurally analogous to kinase inhibitors (e.g., c-Met inhibitors), where oxadiazole serves as a bioisostere for carboxylic acids, improving membrane permeability .
  • Compound : The pyrazine moiety in may engage in π-stacking with aromatic residues in targets like serotonin receptors, but its lower logP (2.9964) suggests reduced tissue penetration compared to the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions using agents like N,N'-dicyclohexylcarbodiimide (DCC) to form carboxamide bonds .
  • Cyclization steps to construct the 1,2,4-oxadiazole ring, often requiring reagents such as phosphorus oxychloride (POCl₃) under reflux conditions .
  • Solvent optimization (e.g., dimethylformamide or ethanol) and temperature control (60–100°C) to improve yields .
    • Key Considerations : Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates .

Q. How is structural characterization performed for this compound and its intermediates?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for the piperidine and oxadiazole moieties .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
    • Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., DFT calculations) resolves ambiguities in stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Receptor binding assays : Screen for interactions with GPCRs or enzymes, using radiolabeled ligands or fluorescence polarization .
  • Cytotoxicity profiling : Employ cell viability assays (e.g., MTT) on cancer cell lines to assess therapeutic windows .
  • ADME-Tox studies : Evaluate metabolic stability (e.g., liver microsomes) and permeability (Caco-2 models) .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole-forming step?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading .
  • In-line analytics : Implement flow chemistry with real-time UV/Vis monitoring to adjust conditions dynamically .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .

Q. How to resolve contradictions in reported receptor-binding data for this compound?

  • Methodological Answer :

  • Orthogonal assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • Mutagenesis studies : Identify key amino acid residues in the binding pocket to explain selectivity variations across receptor subtypes .
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100-ns trajectories to reconcile discrepancies between in vitro and in silico data .

Q. What computational strategies predict stability under physiological conditions?

  • Methodological Answer :

  • Quantum mechanical (QM) calculations : Estimate hydrolysis rates of the oxadiazole ring at pH 7.4 using Gaussian or ORCA software .
  • Molecular docking : Screen for metabolic hotspots (e.g., cytochrome P450 binding) to guide structural modifications .
  • pKa prediction tools : ADMET Predictor™ or MarvinSuite identifies protonation states affecting solubility and membrane permeability .

Q. How to address batch-to-batch variability in purity during scale-up?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement HPLC-PDA with automated feedback loops to control impurity profiles (<0.5%) .
  • Crystallization engineering : Optimize anti-solvent addition rates and seeding protocols to ensure consistent polymorph formation .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify critical quality attributes (CQAs) .

Data Analysis & Experimental Design

Q. What statistical methods validate reproducibility in biological assays?

  • Methodological Answer :

  • Bland-Altman plots : Assess agreement between technical replicates in dose-response curves .
  • Grubbs’ test : Identify outliers in IC₅₀ determinations (α = 0.05) .
  • Power analysis : Calculate sample sizes required to detect ≥20% effect sizes in animal models .

Q. How to design a SAR study focusing on the indene and pyridine moieties?

  • Methodological Answer :

  • Fragment-based replacement : Synthesize analogs with substituted indenes (e.g., fluoro, methyl) and pyridine regioisomers .
  • Free-Wilson analysis : Quantify contributions of each substituent to binding affinity using linear regression models .
  • Crystal structure-guided design : Resolve X-ray structures of ligand-target complexes to inform steric/electronic modifications .

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